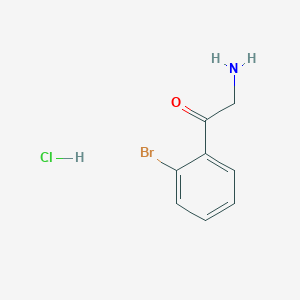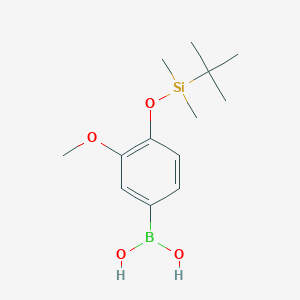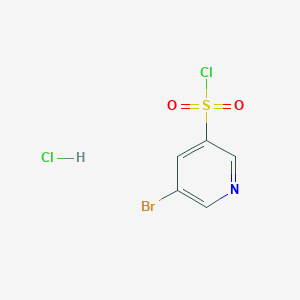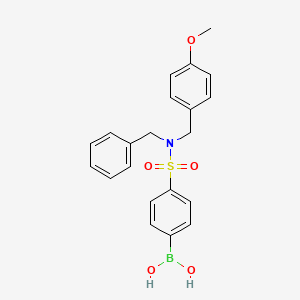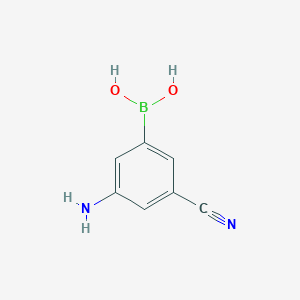
(3-Amino-5-cyanophenyl)boronic acid
Overview
Description
“(3-Amino-5-cyanophenyl)boronic acid” is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions . It can be used to form C-C bonds by the reaction with aryl or vinyl halides . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . They are often used as intermediates in the synthesis of complex boronic acid derivatives . The synthetic processes used to obtain these active compounds are relatively simple and well known .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H7BN2O2 . Its molecular weight is 161.96 . The InChI code of this compound is 1S/C7H7BN2O2/c9-4-5-1-6 (8 (11)12)3-7 (10)2-5/h1-3,11-12H,10H2 .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds by the reaction of boronic acids with aryl or vinyl halides .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
Affinity Sensors for Bacteria Detection
3-Aminophenylboronic acid (3-APBA), a related compound, has been utilized in the development of affinity sensors for bacteria detection. These sensors operate by binding to diol groups on bacterial cell walls, a capability attributed to the boronic acid. The method has shown effectiveness in detecting bacteria in various water types, offering a time and cost-efficient alternative to standard methods (Wannapob et al., 2010).
Synthesis and Structural Analysis
The synthesis of amino-3-fluorophenyl boronic acid, a structurally similar compound, has been reported. This derivative has notable chemical properties, including a low pKa value and ease of attachment to polymers, making it suitable for constructing glucose-sensing materials (Das et al., 2003).
Carbohydrate Interaction Studies
Studies on borates, including compounds like 3-(Propionamido)phenylboronic acid (PAPBA), have shown their ability to interact with carbohydrate moieties on biological membranes. This interaction is crucial for understanding how boronic acids can selectively recognize glycosylated components on biological membranes (Otsuka et al., 2003).
Non-Enzymatic Glucose Sensing
3-Aminophenyl boronic acid (APBA)-decorated microdroplets have been employed for glucose detection. This approach offers a high specificity and sensitivity, positioning it as a potential alternative to enzyme-based glucose sensors (Munir & Park, 2018).
Understanding Boronate Ester Formation
Research into ortho-Aminomethylphenylboronic acids, which are used in carbohydrate sensing, has provided insights into the role of these compounds in enhancing binding affinity and modulating the emission of fluorophores upon diol binding. This understanding is crucial for the development of carbohydrate sensors (Sun et al., 2019).
Boronic Acid-Catalyzed Reactions
Boronic acids, including variants of aminophenyl boronic acids, are instrumental in catalysis, playing a key role in enantioselective reactions. This property expands their utility in synthetic chemistry and drug development (Hashimoto et al., 2015).
Nanosensors for Carbohydrates
Boronic acid-functionalized nanoparticles have been developed for carbohydrate detection. These nanoparticles maintain the diol binding capacity of phenylboronic acid and can be used for visual detection of substances like fructose (Cannizzo et al., 2005).
Potentiometric Saccharide Detection
Poly(aniline boronic acid) has been used for potentiometric detection of saccharides. This method relies on changes in the electrochemical potential of the polymer, demonstrating the versatility of boronic acids in sensing applications (Shoji & Freund, 2002).
Fluorescent Chemosensors
Boronic acids, including aminophenyl variants, are integral to the development of fluorescent chemosensors for detecting biological substances. Their interaction with diols is critical for probing carbohydrates and bioactive substances (Huang et al., 2012).
Boronic Acids in Sensing Applications
Boronic acids are widely used in sensing applications, exploiting their interactions with diols and Lewis bases. This versatility extends to biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).
Specific Reduction of Fructose
Boronic acids have been investigated for the specific reduction of fructose in food matrices, leveraging their ability to form esters with diol structures. This research opens avenues for managing sugar content in foods (Pietsch & Richter, 2016).
Tumor Targeting and Penetration
Phenylboronic acid-functionalized nanoparticles, including those based on (3-Aminomethylphenyl)boronic acid, have shown promise in tumor targeting and penetration, enhancing the efficacy of cancer therapies (Lee et al., 2015).
Boron Neutron Capture Therapy Agents
Boronated unnatural cyclic amino acids, akin to (3-Amino-5-cyanophenyl)boronic acid, have been synthesized for potential use in neutron capture therapy, an innovative approach to cancer treatment (Kabalka et al., 2008).
Pharmaceutical Applications
Boronic acid compounds, including aminophenyl boronic acids, have been explored for their potential as pharmaceutical agents. Their unique structural features make them suitable for enzyme inhibition and cancer therapy (Yang et al., 2003).
Sugar-Binding Enhancements
New classes of carbohydrate-binding boronic acids have been developed, showcasing enhanced binding capabilities under physiologically relevant conditions. This advancement is significant for the recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).
Future Directions
Boronic acids, including “(3-Amino-5-cyanophenyl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is relevant to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Mechanism of Action
Target of Action
The primary target of (3-Amino-5-cyanophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process called transmetalation . In this process, the boronic acid transfers the formally nucleophilic organic groups from boron to palladium . This is a key step in the Suzuki-Miyaura coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is also known to be an inhibitor of CYP3A4, an important enzyme in drug metabolism .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond in the Suzuki-Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
properties
IUPAC Name |
(3-amino-5-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,11-12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVJJNXUBHSBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657163 | |
| Record name | (3-Amino-5-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913943-05-2 | |
| Record name | (3-Amino-5-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




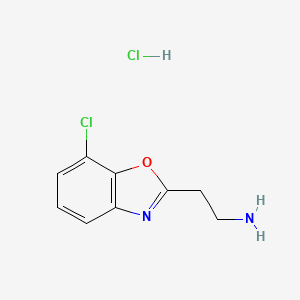
![4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride](/img/structure/B1519800.png)
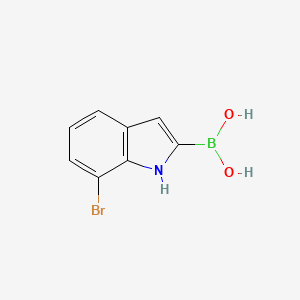
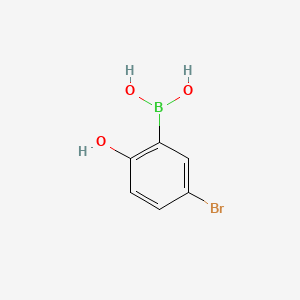
![4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1519804.png)
![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)
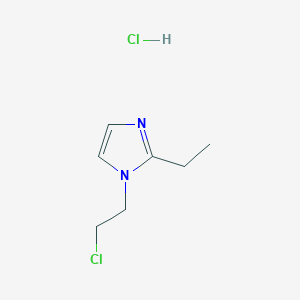
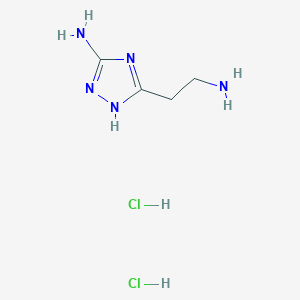
![1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid](/img/structure/B1519813.png)
